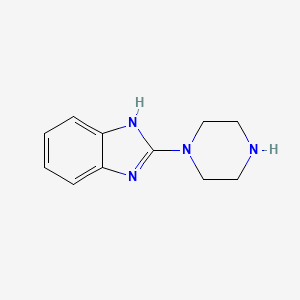

2-piperazin-1-yl-1H-benzoimidazole

Description

2-Piperazin-1-yl-1H-benzoimidazole is a benzimidazole derivative characterized by a piperazine ring attached to the benzimidazole core at the 2-position. Its molecular formula is C₁₁H₁₅ClN₄ (as the dihydrochloride salt), with a molecular weight of 238.72 g/mol . The compound has garnered attention due to its structural similarity to antipsychotic agents like risperidone, which also feature a piperazine moiety linked to a heterocyclic system . Its synthesis typically involves alkylation or coupling reactions, as described in studies funded by the Serbian Ministry of Education, Science, and Technological Development .

The compound interacts with the D2 dopamine receptor (DRD2), a key target in neuropsychiatric disorders. Binding assays using [³H]spiperone displacement have demonstrated its affinity for DRD2, with structure-activity relationship (SAR) studies highlighting the importance of alkyl chain length and substituents on the piperazine ring .

Properties

IUPAC Name |

2-piperazin-1-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-2-4-10-9(3-1)13-11(14-10)15-7-5-12-6-8-15/h1-4,12H,5-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXGDKLTTHIYTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371904 | |

| Record name | 2-piperazin-1-yl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57260-68-1 | |

| Record name | 2-piperazin-1-yl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-piperazin-1-yl-1H-benzoimidazole typically involves the condensation of o-phenylenediamine with piperazine. One common method includes the reaction of o-phenylenediamine with piperazine in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Piperazin-1-yl-1H-benzoimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).

Major Products:

Oxidation: Oxidized derivatives of the benzimidazole ring.

Reduction: Reduced forms of the benzimidazole ring.

Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

2-Piperazin-1-yl-1H-benzoimidazole has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-piperazin-1-yl-1H-benzoimidazole involves its interaction with various molecular targets. The benzimidazole core allows the compound to bind to nucleic acids and proteins, disrupting their normal function. This can lead to the inhibition of viral replication, cancer cell proliferation, and bacterial growth. The piperazine substituent enhances the compound’s ability to penetrate biological membranes and reach its targets .

Comparison with Similar Compounds

Table 1: Comparison of 2-Piperazin-1-yl-1H-Benzoimidazole Derivatives and Analogues

Structural and Functional Insights

(a) Role of the Piperazine Moiety

The piperazine ring is critical for DRD2 interaction, as its basic nitrogen forms hydrogen bonds with conserved aspartate residues in the receptor’s binding pocket . Replacing piperazine with piperidine (saturated, non-basic) or morpholine (oxygen-containing) drastically reduces affinity, as seen in analogues with Ki values >100 nM .

(b) Alkyl Linker Length

Short alkyl linkers (e.g., methyl in 5a ) optimize spatial orientation for DRD2 binding, achieving Ki values as low as 3.8 nM . Conversely, extended linkers (e.g., pentyl in 5d ) introduce conformational flexibility, leading to reduced potency .

(c) Substituent Effects

Electron-donating groups (e.g., 2-methoxy on the phenyl ring in 5a ) enhance binding by stabilizing charge-transfer interactions with DRD2’s extracellular loop 1 (EL1) . In contrast, bulky substituents (e.g., tert-butyl groups in derivatives) improve lipophilicity but hinder receptor access .

Biological Activity

2-Piperazin-1-yl-1H-benzoimidazole is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. The benzimidazole core, combined with the piperazine substituent, allows this compound to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a benzimidazole core with a piperazine group at the second position. This unique structure contributes to its ability to engage with nucleic acids and proteins, disrupting their normal functions.

The biological activity of this compound is primarily attributed to its interactions with molecular targets such as enzymes and receptors. It has been shown to inhibit viral replication, cancer cell proliferation, and bacterial growth through several mechanisms:

- Binding to Nucleic Acids: The benzimidazole moiety allows for interaction with DNA and RNA, potentially disrupting replication processes.

- Inhibition of Enzymatic Activity: The compound can inhibit key enzymes involved in cellular processes, such as tyrosinase, affecting melanin synthesis in melanocytes.

- Antimicrobial Activity: Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various pathogens .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:

- Cytotoxicity Against Cancer Cell Lines: Compounds derived from this structure have shown lower IC50 values compared to standard treatments like albendazole in glioblastoma (U-87 MG) and breast cancer (MDA-MB-231) cell lines .

- Mechanism of Action in Cancer: These compounds interfere with tubulin polymerization, which is crucial for cell division, thereby exhibiting antiproliferative effects .

Anthelmintic Activity

The compound has also been evaluated for its anthelmintic properties:

- Effectiveness Against Trichinella spiralis: In vitro studies demonstrated a 92.7% reduction in parasite activity at a concentration of 100 μg/mL after 48 hours . This suggests significant potential for treating parasitic infections.

Antimicrobial Effects

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its derivatives have been tested for their ability to inhibit the growth of both gram-positive and gram-negative bacteria.

Data Summary

Case Studies

Several case studies have explored the biological activity of this compound:

-

Study on Anticancer Activity:

In a study assessing the cytotoxic effects against glioblastoma cell lines, derivatives exhibited significant antiproliferative effects. Compound 7c was identified as particularly effective, demonstrating potent inhibition of cell migration and proliferation . -

Evaluation of Anthelmintic Properties:

Another study focused on the anthelmintic efficacy against T. spiralis, where various derivatives were tested for their larvicidal activity. The results indicated that modifications in the piperazine substituent significantly influenced larvicidal efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.